5-(Benzyloxy)-4-methoxy-N1-phenylbenzene-1,2-diamine
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Overview
Description
5-(Benzyloxy)-4-methoxy-N1-phenylbenzene-1,2-diamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzyloxy group, a methoxy group, and a phenyl group attached to a benzene ring with two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-4-methoxy-N1-phenylbenzene-1,2-diamine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxy-2-nitroaniline with benzyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reduced using a reducing agent like palladium on carbon (Pd/C) under hydrogen gas to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-4-methoxy-N1-phenylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the nitro group to an amine group is a key step in its synthesis.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used for reduction reactions.
Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: The primary amine product.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
5-(Benzyloxy)-4-methoxy-N1-phenylbenzene-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-4-methoxy-N1-phenylbenzene-1,2-diamine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as anti-inflammatory or antimicrobial actions .
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar in structure but with a hydroxyl group instead of a methoxy group.
5-Benzyloxyindole-3-carboxaldehyde: Contains an indole ring instead of a benzene ring.
4-Methoxy-2-nitroaniline: Precursor in the synthesis of the target compound.
Uniqueness
5-(Benzyloxy)-4-methoxy-N1-phenylbenzene-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzyloxy and methoxy groups provide unique reactivity patterns, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C20H20N2O2 |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
4-methoxy-1-N-phenyl-5-phenylmethoxybenzene-1,2-diamine |
InChI |
InChI=1S/C20H20N2O2/c1-23-19-12-17(21)18(22-16-10-6-3-7-11-16)13-20(19)24-14-15-8-4-2-5-9-15/h2-13,22H,14,21H2,1H3 |
InChI Key |
FLCVXXDKMLZEIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)NC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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